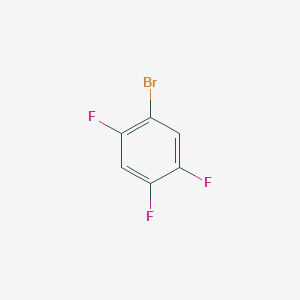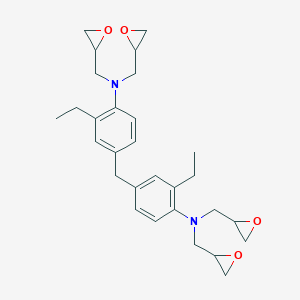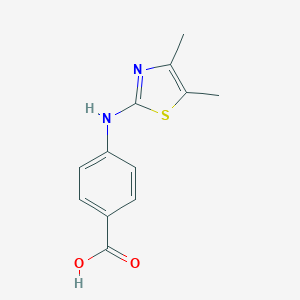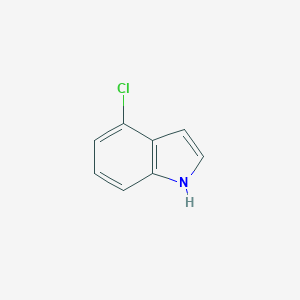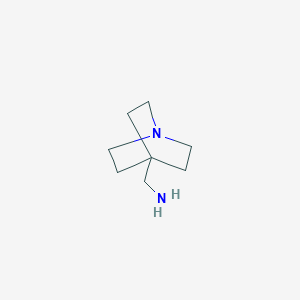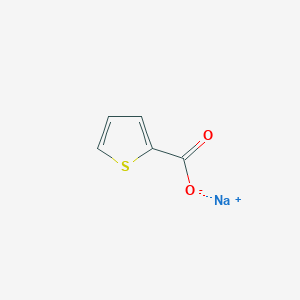
2-Tiofenocarboxilato de sodio
Descripción general
Descripción
Sodium 2-thiophenecarboxylate, also known as sodium thiophene-2-carboxylate or STC, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. STC has been found to be a versatile compound that can be used in a wide range of applications, from drug synthesis to biochemistry and physiology.
Aplicaciones Científicas De Investigación
Inhibición de la corrosión
2-Tiofenocarboxilato de sodio: se utiliza en la química industrial como un inhibidor de la corrosión . Sus derivados de tiofeno forman una capa protectora sobre los metales, evitando que la superficie metálica se corroa en ambientes agresivos. Esta aplicación es particularmente valiosa en industrias donde los metales están expuestos a sustancias corrosivas.
Semiconductores orgánicos
Las moléculas a base de tiofeno, incluyendo los derivados del this compound, desempeñan un papel significativo en el desarrollo de semiconductores orgánicos . Estos materiales se utilizan en dispositivos electrónicos debido a su capacidad de conducir electricidad mientras mantienen la flexibilidad de los compuestos orgánicos.
Transistores de efecto de campo orgánicos (OFET)
El compuesto también es importante en la fabricación de OFET . Los OFET son un tipo de transistor de efecto de campo que utiliza compuestos semiconductores orgánicos como el canal para la conducción eléctrica. Se utilizan en diversas aplicaciones, incluyendo tecnologías de visualización y sensores.
Diodos emisores de luz orgánicos (OLED)
Tecnología OLED: se beneficia de las propiedades de los derivados del tiofeno. El this compound puede ser parte de los materiales que emiten luz en respuesta a una corriente eléctrica, lo cual es fundamental para los OLED utilizados en pantallas e iluminación .
Propiedades farmacológicas
Los derivados del this compound exhiben una gama de propiedades farmacológicas. Se han estudiado por sus posibles efectos anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos . Esto los hace valiosos en la química medicinal para el desarrollo de fármacos.
Síntesis de compuestos bioactivos
Finalmente, el this compound participa en la síntesis de diversos compuestos bioactivos. Sirve como bloque de construcción en la creación de nuevas moléculas con potenciales efectos biológicos, lo cual es un área clave de investigación en la química medicinal .
Safety and Hazards
Direcciones Futuras
While specific future directions for Sodium 2-thiophenecarboxylate were not found in the search results, thiophene derivatives, in general, have been the subject of ongoing research due to their wide range of applications in fields like medicinal chemistry and material science . Therefore, it can be expected that future research will continue to explore new synthesis methods, applications, and properties of Sodium 2-thiophenecarboxylate and other thiophene derivatives.
Mecanismo De Acción
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular processes .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in the synthesis of biologically active compounds .
Pharmacokinetics
The compound’s sodium salt form may influence its solubility and absorption, potentially enhancing its bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
The action, efficacy, and stability of Sodium 2-thiophenecarboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or ions, and the temperature .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2-thiophenecarboxylate can be achieved through the reaction of 2-thiophenecarboxylic acid with sodium hydroxide.", "Starting Materials": ["2-thiophenecarboxylic acid", "sodium hydroxide", "water"], "Reaction": [ "Dissolve 2-thiophenecarboxylic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with water and dry to obtain Sodium 2-thiophenecarboxylate as a solid." ] } | |
| 25112-68-9 | |
Fórmula molecular |
C5H4NaO2S |
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
sodium;thiophene-2-carboxylate |
InChI |
InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |
Clave InChI |
KUDAURWVCRHQPB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CSC(=C1)C(=O)[O-].[Na+] |
SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CSC(=C1)C(=O)O.[Na] |
| 25112-68-9 | |
Pictogramas |
Irritant |
Números CAS relacionados |
527-72-0 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

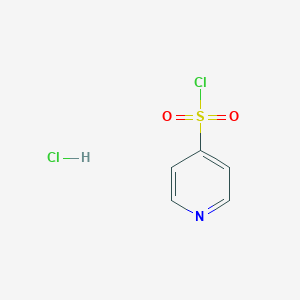
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
